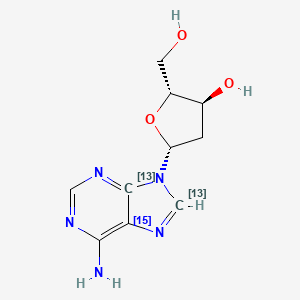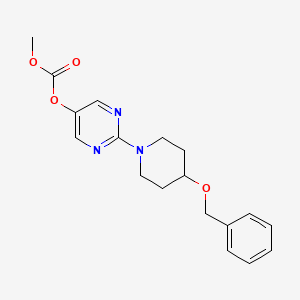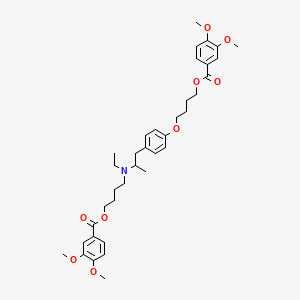
3,7-Dimethyl-1,3,6-octanetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3,7-Dimethyloctane-1,3,6-triol is an organic compound characterized by its three hydroxyl groups and a chiral center at the third carbon. This compound is part of the family of polyols, which are known for their multiple hydroxyl functionalities. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyloctane-1,3,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of (3R)-3,7-Dimethyloctane-1,3,6-triol may involve catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yield and purity, which are essential for large-scale applications.
化学反应分析
Types of Reactions
(3R)-3,7-Dimethyloctane-1,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
(3R)-3,7-Dimethyloctane-1,3,6-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which (3R)-3,7-Dimethyloctane-1,3,6-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, altering the redox state of cells and affecting cellular processes.
相似化合物的比较
Similar Compounds
(3S)-3,7-Dimethyloctane-1,3,6-triol: The enantiomer of (3R)-3,7-Dimethyloctane-1,3,6-triol, with similar chemical properties but different biological activities.
1,3,6-Octanetriol: Lacks the methyl groups, resulting in different reactivity and applications.
3,7-Dimethyloctane-1,3-diol: Contains two hydroxyl groups instead of three, affecting its chemical behavior and uses.
属性
分子式 |
C10H22O3 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3,7-dimethyloctane-1,3,6-triol |
InChI |
InChI=1S/C10H22O3/c1-8(2)9(12)4-5-10(3,13)6-7-11/h8-9,11-13H,4-7H2,1-3H3 |
InChI 键 |
VGIYYKBGYPJPDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCC(C)(CCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)






![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)


